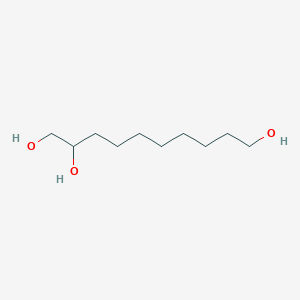
1,6-ジ-O-アセチル-2,3,4-トリ-O-ベンジル-D-グルコピラノース
概要
説明
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is a compound widely used in organic synthesis. It is known for its unique molecular configuration, which makes it an essential intermediate in the synthesis of various pharmacological substances. This compound is particularly significant in the fields of medicinal chemistry and carbohydrate chemistry.
科学的研究の応用
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is extensively used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions.
Medicine: For the development of potential remedies against diseases like cancer, diabetes, and viral infections.
Industry: In the production of pharmaceuticals and fine chemicals.
作用機序
Target of Action
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is a compound useful in organic synthesis It’s known to contribute significantly to the advancement and synthesis of diverse pharmacological substances .
Mode of Action
It’s known that the compound is used in organic synthesis , suggesting that it may interact with its targets to form new compounds or facilitate chemical reactions.
Pharmacokinetics
Its solubility in chloroform, ethyl acetate, and methanol may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known to contribute to the synthesis of potential remedies against malignant neoplasms, diabetes mellitus, and viral affections .
Action Environment
Its storage temperature is recommended to be at refrigerator conditions , suggesting that temperature may play a role in maintaining its stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose typically involves the acetylation and benzylation of D-glucopyranose. One common method includes the use of acetic anhydride and benzyl bromide as reagents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure the compound is produced with high purity and consistency, suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
The major products formed from these reactions include various acetylated and benzylated derivatives, which are useful intermediates in further synthetic processes .
類似化合物との比較
Similar Compounds
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha-D-mannopyranose: Similar in structure but differs in the configuration of the sugar moiety.
Tri-O-acetyl-D-glucal: Another acetylated derivative used in carbohydrate synthesis.
Uniqueness
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is unique due to its specific acetylation and benzylation pattern, which makes it particularly useful in the synthesis of pharmacologically active compounds. Its ability to act as a versatile intermediate in various synthetic pathways sets it apart from other similar compounds.
特性
IUPAC Name |
[(2R,3R,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAMEQHKHEHBS-JCLUOYIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447061 | |
| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59433-13-5 | |
| Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)






